Cas no 28419-74-1 (2-(1H-pyrrolo3,2-bpyridin-3-yl)ethanamine)
2-(1H-pyrrolo3,2-bpyridin-3-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
- 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine
- 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-ethylamine
- 4-Azatryptamin
- 4-azatryptamine
- 28419-74-1
- 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethylamine
- AKOS006303170
- CS-0197113
- AB59833
- SCHEMBL3212708
- FT-0648521
- EN300-367114
- AMY15036
- 2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine
- USCHHUMFWCCWJD-UHFFFAOYSA-N
- MFCD10697526
- J-505373
- DTXSID00478548
- DB-067928
- 2-(1H-pyrrolo3,2-bpyridin-3-yl)ethanamine
-
- MDL: MFCD10697526
- Inchi: 1S/C9H11N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3-4,10H2
- InChI Key: USCHHUMFWCCWJD-UHFFFAOYSA-N
- SMILES: N1C=C(C2=C1C=CC=N2)CCN
Computed Properties
- Exact Mass: 161.09500
- Monoisotopic Mass: 161.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Density: 1.225
- Boiling Point: 358.374 °C at 760 mmHg
- Flash Point: 197.852 °C
- PSA: 54.70000
- LogP: 1.76440
2-(1H-pyrrolo3,2-bpyridin-3-yl)ethanamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1H-pyrrolo3,2-bpyridin-3-yl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0415-1g |
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-ethylamine |
28419-74-1 | 96% | 1g |
7462.77CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0415-5g |
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-ethylamine |
28419-74-1 | 96% | 5g |
29851.09CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0415-500mg |
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-ethylamine |
28419-74-1 | 96% | 500mg |
4155.41CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0415-250mg |
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-ethylamine |
28419-74-1 | 96% | 250mg |
2501.73CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0415-100mg |
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-ethylamine |
28419-74-1 | 96% | 100mg |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0415-50mg |
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-ethylamine |
28419-74-1 | 96% | 50mg |
1263.58CNY | 2021-05-08 | |
| Fluorochem | 230571-1g |
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine |
28419-74-1 | 95% | 1g |
£684.00 | 2022-02-28 | |
| TRC | H955285-10mg |
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine |
28419-74-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H955285-50mg |
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine |
28419-74-1 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | H955285-100mg |
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine |
28419-74-1 | 100mg |
$ 230.00 | 2022-06-04 |
2-(1H-pyrrolo3,2-bpyridin-3-yl)ethanamine Suppliers
2-(1H-pyrrolo3,2-bpyridin-3-yl)ethanamine Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2-(1H-pyrrolo3,2-bpyridin-3-yl)ethanamine
Introduction to 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine (CAS No. 28419-74-1)
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine, identified by the chemical compound code CAS No. 28419-74-1, is a structurally intricate heterocyclic amine that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its versatile biological activities and potential therapeutic applications. The presence of both pyrrole and pyridine rings in its molecular structure imparts unique electronic and steric properties, making it a valuable candidate for drug discovery and development.
The chemical structure of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine features a central ethylamine substituent attached to the 3-position of the bicyclic pyrrolopyridine core. This arrangement creates a molecule with potential interactions at multiple biological targets, including enzymes and receptors. The pyrrolopyridine moiety is particularly interesting due to its resemblance to natural products such as those found in certain alkaloids, which have demonstrated efficacy in treating various diseases.
In recent years, there has been a surge in research focused on pyrrolopyridine derivatives due to their demonstrated ability to modulate key biological pathways. Studies have shown that compounds within this class can exhibit properties such as kinase inhibition, anti-inflammatory effects, and even potential applications in neurodegenerative disease treatment. The specific substitution pattern in 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine may confer unique pharmacological characteristics, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a pharmacophore. The combination of the pyrrole and pyridine rings creates a multifaceted binding site that can interact with various biological targets. For instance, the nitrogen atoms in the heterocyclic system can form hydrogen bonds with polar residues in protein active sites, while the alkyl chain can engage in hydrophobic interactions. This dual functionality has been exploited in the design of drugs that require precise targeting.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of molecules like 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine with greater accuracy. Molecular docking studies have suggested that this compound may interact with enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases. These virtual screening approaches have accelerated the drug discovery process by allowing researchers to prioritize compounds based on their predicted binding properties.
The synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine presents both challenges and opportunities for chemists. The construction of the bicyclic pyrrolopyridine core requires sophisticated synthetic strategies, often involving multi-step reactions and careful control of reaction conditions. However, recent developments in catalytic methods have made it possible to construct these complex scaffolds more efficiently than ever before. These advances have opened up new avenues for exploring the synthetic possibilities of this class of compounds.
From a medicinal chemistry perspective, the structural diversity of pyrrolopyridine derivatives offers a rich landscape for drug design. By modifying different parts of the molecule, researchers can fine-tune its biological activity and selectivity. For example, introducing additional functional groups into the ethylamine substituent or altering the substitution pattern on the pyrrole ring can significantly impact how the compound interacts with biological targets. This flexibility makes 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine an attractive starting point for developing novel therapeutics.
In conclusion, 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine (CAS No. 28419-74-1) represents a fascinating example of how structural complexity can be leveraged to create biologically active molecules. Its unique chemical properties and potential therapeutic applications make it a compelling subject for further research in pharmaceutical chemistry and medicinal biology. As our understanding of biological pathways continues to expand, compounds like this one will undoubtedly play an increasingly important role in the development of new treatments for human diseases.
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